Methyl 3-(3-pyridinyl)benzoate

描述

Methyl 3-(3-pyridinyl)benzoate is a chemical compound that is part of a broader class of pyridine-based derivatives. These compounds are of significant interest due to their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The papers provided discuss various aspects of related compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyridine-based derivatives is a topic of interest in several studies. For instance, the preparation of zinc(II) benzoate complexes with pyridine-based ligands is detailed, where methyl-3-pyridylcarbamate is used as a ligand . Another study describes the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for further functionalization . Additionally, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog is reported, which are versatile reagents for the preparation of various heterocyclic systems .

Molecular Structure Analysis

The molecular structure of pyridine-based compounds is crucial for their reactivity and properties. The crystal structure of zinc(II) benzoate complexes with pyridine-based ligands is described, revealing different types of carboxylate binding and coordination to the zinc atoms . This structural information is essential for understanding the reactivity and potential applications of these complexes.

Chemical Reactions Analysis

The chemical reactivity of pyridine-based derivatives is explored in several papers. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and other fused systems . Another study discusses the reactions of methyl 2-benzoylamino-3-dimethylaminopropenoate with different heterocyclic compounds to synthesize various benzoylamino-substituted pyranopyrimidinones and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based derivatives are influenced by their molecular structure and substituents. The mesophase behavior of laterally methyl-substituted pyridine-based derivatives is investigated, showing that most possess a monotropic smectic C mesophase . The thermal decomposition of zinc(II) benzoate complexes is also studied, providing insights into their stability and decomposition pathways .

科学研究应用

Complex Chemical Structures and Material Science

Methyl 3-(3-pyridinyl)benzoate and its derivatives have been explored for constructing diverse Ag(I) complexes with asymmetric pyridyl and pyrimidyl amide ligands. These complexes have shown interesting properties due to Ag⋯Ag short contacts, π–π stacking interactions, and/or Ag⋯O interactions, which extend the dimensionalities of the structures. This exploration contributes significantly to material science, where the flexibility of ligands like Methyl 3-(3-pyridinyl)benzoate enables the adoption of cis and/or trans conformations in complex structures (Hsiao et al., 2012).

Electropolymerisation and Spectroelectrochemical Characterisation

In another study, a derivative of Methyl 3-(3-pyridinyl)benzoate was used in the synthesis of polypyrrole (PPy) films doped with Methyl Red (MR), demonstrating enhanced electrochromic properties. This application showcases the potential of Methyl 3-(3-pyridinyl)benzoate derivatives in developing advanced materials with specific electrochromic characteristics, indicating its relevance in creating smart windows and displays (Almeida et al., 2017).

Synthesis of Hyperbranched Aromatic Polyamide

The compound has also been used in the synthesis of hyperbranched aromatic polyamide, highlighting its utility in polymer science. Through thermal polymerization, researchers have been able to generate polymers with significant solubility and molecular weight, indicating the compound's potential in creating materials with desirable physical and chemical properties (Yang et al., 1999).

Coordination Chemistry and Photophysical Properties

Methyl 3-(3-pyridinyl)benzoate plays a crucial role in coordination chemistry, where it has been used to prepare zinc(II) benzoate complexes. These complexes have been characterised by elemental analysis, IR spectroscopy, thermal analysis, and X-ray structure determination, showcasing the compound's utility in forming structures with potential applications in catalysis and material science (Zeleňák et al., 2004).

Catalysis and Organic Synthesis

In catalysis, the reaction of Methyl 3-(3-pyridinyl)benzoate with NH3 over Montmorillonite K10 clay was studied, leading to the formation of benzonitrile and amides. This research highlights the compound's versatility in catalytic reactions, offering insights into new synthetic pathways for aromatic and aliphatic esters (Wali et al., 1998).

属性

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-pyridinyl)benzoate | |

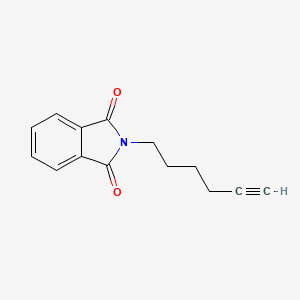

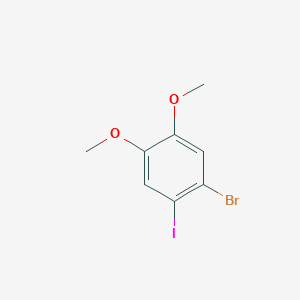

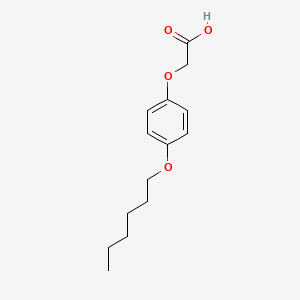

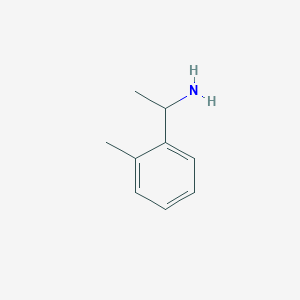

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)